Miaosporone A

Description

BenchChem offers high-quality Miaosporone A suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Miaosporone A including the price, delivery time, and more detailed information at info@benchchem.com.

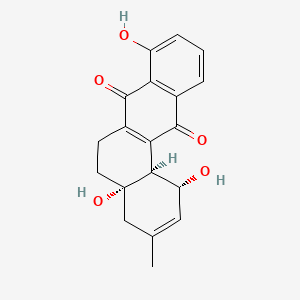

Structure

3D Structure

Properties

Molecular Formula |

C19H18O5 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(1R,4aS,12bS)-1,4a,8-trihydroxy-3-methyl-4,5,6,12b-tetrahydro-1H-benzo[a]anthracene-7,12-dione |

InChI |

InChI=1S/C19H18O5/c1-9-7-13(21)16-15-11(5-6-19(16,24)8-9)17(22)14-10(18(15)23)3-2-4-12(14)20/h2-4,7,13,16,20-21,24H,5-6,8H2,1H3/t13-,16-,19+/m1/s1 |

InChI Key |

IDOWIDKROXUFMT-NRXGSXMXSA-N |

Isomeric SMILES |

CC1=C[C@H]([C@@H]2C3=C(CC[C@@]2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |

Canonical SMILES |

CC1=CC(C2C3=C(CCC2(C1)O)C(=O)C4=C(C3=O)C=CC=C4O)O |

Origin of Product |

United States |

Foundational & Exploratory

Miaosporone A: A Technical Guide to its Discovery, Isolation, and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Miaosporone A is a novel angucyclic quinone that was first reported in 2021.[1][2] It is a secondary metabolite produced by the terrestrial actinomycete, Actinomadura miaoliensis.[1][2] This technical guide provides a comprehensive overview of the discovery, isolation, and biological characterization of Miaosporone A, with a focus on the experimental protocols and the putative signaling pathways involved in its cytotoxic effects. This document is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and oncology drug development.

Discovery and Producing Organism

Miaosporone A, along with seven other new angucyclic quinones (Miaosporones B-H), was discovered during a screening program for bioactive compounds from terrestrial actinomycetes.[1][2] The producing organism, Actinomadura miaoliensis strain TBRC 5172, was isolated from a sediment sample collected from the Huai Yang reservoir in Prachuap Khiri Khan Province, Thailand.[1][2] Actinomadura is a genus of Gram-positive bacteria known for its ability to produce a wide array of secondary metabolites with diverse biological activities, making it a promising source for drug discovery.[3][4]

Physicochemical Properties and Structure Elucidation

Miaosporone A is an angucyclic quinone, a class of aromatic polyketides characterized by a benz[a]anthracene skeleton.[5][6] The definitive structure of Miaosporone A was elucidated through a combination of advanced spectroscopic techniques.

Experimental Protocols:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) were instrumental in establishing the planar structure and assigning the proton and carbon signals of Miaosporone A. These experiments are typically performed using a high-field NMR spectrometer (e.g., 500 MHz or higher) with the compound dissolved in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

-

High-Resolution Mass Spectrometry (HRMS): HRMS analysis was used to determine the molecular formula of Miaosporone A, providing crucial information about its elemental composition.

-

X-ray Crystallography: The relative and absolute configurations of Miaosporone A were unequivocally determined by single-crystal X-ray diffraction analysis. This technique provides a three-dimensional model of the molecule, confirming the stereochemistry at its chiral centers.

Isolation and Purification of Miaosporone A

The isolation of Miaosporone A from the fermentation broth of Actinomadura miaoliensis TBRC 5172 involves a multi-step process combining cultivation, extraction, and chromatography.

Experimental Protocols:

3.1. Fermentation of Actinomadura miaoliensis TBRC 5172

A detailed, step-by-step protocol for the fermentation of A. miaoliensis TBRC 5172 for the production of Miaosporone A is outlined below, based on general methods for cultivating Actinomadura species for secondary metabolite production.

-

Strain Activation and Seed Culture: A pure culture of Actinomadura miaoliensis TBRC 5172 is inoculated into a suitable seed medium (e.g., ISP2 broth) and incubated at 28-30°C with shaking (e.g., 200 rpm) for 3-5 days to generate a sufficient biomass for inoculation of the production culture.

-

Production Culture: The seed culture is then transferred to a larger volume of production medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone). The production culture is incubated under the same conditions as the seed culture for a period of 7-14 days, allowing for the biosynthesis and accumulation of Miaosporone A.

3.2. Extraction and Purification of Miaosporone A

The following is a generalized protocol for the extraction and purification of angucyclic quinones from actinomycete fermentations.

-

Extraction: After the fermentation period, the culture broth is harvested. The mycelial cake is separated from the supernatant by centrifugation or filtration. Both the mycelium and the supernatant are extracted with an organic solvent, typically ethyl acetate or butanol, to partition the secondary metabolites into the organic phase. The organic extracts are then combined and concentrated under reduced pressure.

-

Preliminary Fractionation: The crude extract is subjected to preliminary fractionation using techniques such as solvent-solvent partitioning or solid-phase extraction (e.g., using a Diaion HP-20 resin) to separate compounds based on their polarity.

-

Chromatographic Purification: The fractions containing Miaosporone A are further purified using a series of chromatographic techniques. This typically involves:

-

Silica Gel Column Chromatography: The extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: This size-exclusion chromatography step is used to separate compounds based on their molecular size.

-

High-Performance Liquid Chromatography (HPLC): The final purification of Miaosporone A is achieved using reversed-phase HPLC (e.g., with a C18 column) and a suitable mobile phase (e.g., a gradient of acetonitrile-water or methanol-water) to yield the pure compound.

-

Caption: Putative signaling pathway of Miaosporone A-induced apoptosis.

This proposed pathway suggests that Miaosporone A induces an increase in intracellular ROS, leading to mitochondrial damage and the release of cytochrome c. This, in turn, activates the caspase cascade, ultimately leading to programmed cell death (apoptosis). There may also be an involvement of the extrinsic apoptotic pathway through the activation of caspase-8. [7][8]

Conclusion and Future Directions

Miaosporone A represents a promising new natural product with potent antimalarial, antibacterial, and cytotoxic activities. Its discovery highlights the continued importance of exploring microbial diversity for novel therapeutic agents. Future research should focus on several key areas:

-

Total Synthesis: The development of a total synthesis route for Miaosporone A would enable the production of larger quantities for further biological evaluation and the generation of analogs for structure-activity relationship (SAR) studies.

-

Mechanism of Action Studies: Detailed studies are needed to fully elucidate the molecular mechanisms underlying the biological activities of Miaosporone A, including the specific signaling pathways involved in its cytotoxicity.

-

In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy and safety of Miaosporone A as a potential therapeutic agent.

This technical guide provides a solid foundation for researchers interested in Miaosporone A and its potential applications in drug discovery and development. The detailed protocols and compiled data will be a valuable resource for advancing our understanding of this novel bioactive compound.

References

- 1. Antimicrobial and Cytotoxic Angucyclic Quinones from Actinomadura miaoliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Chemistry and biology of specialized metabolites produced by Actinomadura - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Unravelling key enzymatic steps in C-ring cleavage during angucycline biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Induction of apoptosis by the angucyclinone antibiotic chemomicin in human tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Miaosporone A: A Foundational Research and Background Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miaosporone A is a novel angucyclic quinone that has demonstrated significant potential in preclinical studies. Isolated from the terrestrial actinomycete Actinomadura miaoliensis, this natural product exhibits a range of biological activities, including antimalarial, antibacterial, and cytotoxic effects. This document provides a comprehensive overview of the foundational research on Miaosporone A, including its discovery, chemical structure, biological activities, and a putative mechanism of action. Detailed experimental protocols for its isolation and biological evaluation are provided, alongside a summary of all quantitative data. This guide is intended to serve as a core resource for researchers and professionals in the fields of natural product chemistry, drug discovery, and oncology.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The angucycline class of antibiotics, produced primarily by actinomycetes, are a well-established source of compounds with diverse biological activities. Miaosporone A, an angucyclic quinone, was first isolated from Actinomadura miaoliensis TBRC 5172, a strain obtained from sediment collected in Thailand.[1][2] Its discovery has opened new avenues for the development of therapeutics against malaria, tuberculosis, and cancer. This whitepaper synthesizes the currently available data on Miaosporone A to provide a foundational resource for the scientific community.

Chemical Structure and Properties

The chemical structure of Miaosporone A was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.[1][2]

Spectroscopic Data

The structural determination of Miaosporone A was based on extensive 1D and 2D NMR experiments, including 1H, 13C, COSY, HSQC, HMBC, and NOESY spectra. The complete 1H and 13C NMR data are summarized in the table below.

Table 1: 1H and 13C NMR Spectroscopic Data for Miaosporone A

| Position | 13C (ppm) | 1H (ppm, J in Hz) |

| 1 | 182.5 | |

| 2 | 150.1 | |

| 3 | 120.2 | 7.10 (d, 16.0) |

| 4 | 144.4 | |

| 4a | 133.4 | |

| 5 | 126.7 | 7.69 (d, 8.0) |

| 6 | 136.9 | 7.75 (t, 8.0) |

| 6a | 124.6 | |

| 7 | 134.3 | 8.16 (d, 8.0) |

| 8 | 127.3 | 8.25 (d, 8.0) |

| 9 | 162.1 | |

| 10 | 115.8 | |

| 10a | 137.2 | |

| 11 | 161.7 | |

| 12 | 188.0 | |

| 12a | 133.0 | |

| 12b | 50.1 | 3.95 (s) |

| 1' | 118.8 | 6.60 (d, 16.0) |

| 2' | 34.9 | 2.30 (q, 7.0) |

| 3' | 31.5 | 1.15 (t, 7.0) |

| 4' | 22.6 | |

| 5' | 14.1 | |

| 9-OH | 12.05 (s) | |

| 11-OH | 12.85 (s) |

Note: Data extracted from the supporting information of the primary literature. Specific assignments should be confirmed by consulting the original spectra.

Biological Activity

Miaosporone A has been evaluated for its antimalarial, antibacterial, and cytotoxic activities, demonstrating potent inhibitory effects in each category.

Table 2: Summary of In Vitro Biological Activities of Miaosporone A

| Activity | Target Organism/Cell Line | IC50 (µM) | Reference |

| Antimalarial | Plasmodium falciparum K1 | 2.5 | [1][2] |

| Antibacterial | Mycobacterium tuberculosis H37Rv | 2.4 | [1][2] |

| Cytotoxic | Human Breast Cancer (MCF-7) | 4.8 | [1] |

| Cytotoxic | Human Small Cell Lung Cancer (NCI-H187) | 3.5 | [1] |

| Cytotoxic | African Green Monkey Kidney (Vero) | 10.2 | [1] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of Miaosporone A, based on standard laboratory practices and the information available in the primary literature.

Isolation and Purification of Miaosporone A

The following is a generalized workflow for the isolation of Miaosporone A from Actinomadura miaoliensis.

Caption: Generalized workflow for the isolation and purification of Miaosporone A.

Protocol:

-

Fermentation: Actinomadura miaoliensis TBRC 5172 is cultured in a suitable production medium, such as ISP2 broth, and incubated at 28 °C for 21 days with shaking.

-

Extraction: The culture broth is centrifuged to separate the mycelial cake from the supernatant. The mycelium is extracted with ethyl acetate. The supernatant is also partitioned against ethyl acetate. The organic extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to a series of chromatographic separations. This typically involves initial fractionation by silica gel column chromatography, followed by size-exclusion chromatography on Sephadex LH-20. Final purification to yield pure Miaosporone A is achieved by preparative High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of Miaosporone A against MCF-7, NCI-H187, and Vero cell lines can be determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

-

Cell Seeding: Cells are seeded into 96-well microtiter plates at an appropriate density and allowed to adhere overnight.

-

Compound Addition: Serial dilutions of Miaosporone A are added to the wells. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 72 hours at 37 °C in a humidified 5% CO2 atmosphere.

-

MTT Addition: MTT solution is added to each well, and the plates are incubated for an additional 4 hours.

-

Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of viability against the compound concentration.

Antimalarial Assay (SYBR Green I-based Assay)

The in vitro antimalarial activity against Plasmodium falciparum K1 can be assessed using the SYBR Green I-based fluorescence assay.

Caption: Workflow for the SYBR Green I-based antimalarial assay.

Protocol:

-

Parasite Culture: P. falciparum K1 is maintained in human erythrocytes in RPMI-1640 medium supplemented with human serum. The culture is synchronized to the ring stage.

-

Assay Setup: Serial dilutions of Miaosporone A are prepared in 96-well plates. The synchronized parasite culture is then added to each well.

-

Incubation: The plates are incubated for 72 hours under a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.

-

Fluorescence Measurement: After incubation in the dark, the fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: The IC50 value is determined by analyzing the fluorescence intensity as a function of drug concentration.

Antibacterial Assay against M. tuberculosis (Resazurin Microtiter Assay)

The antimycobacterial activity against Mycobacterium tuberculosis H37Rv can be determined using the resazurin microtiter assay (REMA).

Caption: Workflow for the Resazurin Microtiter Assay (REMA).

Protocol:

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth and its turbidity is adjusted to a McFarland standard.

-

Assay Setup: Serial dilutions of Miaosporone A are made in a 96-well plate. The bacterial inoculum is then added to each well.

-

Incubation: The plates are incubated for 7 days at 37 °C.

-

Resazurin Addition: A solution of resazurin is added to each well.

-

Second Incubation: The plates are re-incubated for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue (oxidized) to pink (reduced), indicating bacterial growth inhibition.

Putative Mechanism of Action

The precise mechanism of action for Miaosporone A has not yet been elucidated. However, based on the known mechanisms of other quinone-containing antibiotics, a putative mechanism can be proposed. Quinone moieties are known to undergo redox cycling, which can lead to the generation of reactive oxygen species (ROS) such as superoxide anions and hydrogen peroxide. This increase in oxidative stress can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death.

Caption: Putative mechanism of action for Miaosporone A.

This proposed pathway suggests that Miaosporone A induces cell death through the generation of ROS and subsequent oxidative damage. Further studies are required to validate this hypothesis and to identify specific molecular targets of Miaosporone A.

Synthesis

To date, there have been no published reports on the total synthesis of Miaosporone A. The development of a synthetic route would be highly valuable for producing larger quantities of the compound for further preclinical and clinical development, as well as for the generation of analogs with improved potency and pharmacokinetic properties.

Conclusion and Future Directions

Miaosporone A is a promising natural product with potent antimalarial, antibacterial, and cytotoxic activities. The foundational research summarized in this whitepaper provides a strong basis for its further investigation as a potential therapeutic agent. Future research should focus on:

-

Elucidation of the specific mechanism of action for each of its biological activities.

-

Development of a total synthesis to enable medicinal chemistry efforts.

-

In vivo efficacy studies to evaluate its therapeutic potential in animal models.

-

Pharmacokinetic and toxicological profiling to assess its drug-like properties.

The continued exploration of Miaosporone A and its analogs holds significant promise for the discovery of new and effective treatments for infectious diseases and cancer.

References

Miaosporone A literature review and cited papers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miaosporone A is a recently discovered angucyclic quinone with promising antimicrobial and cytotoxic properties. Isolated from the terrestrial actinomycete Actinomadura miaoliensis, this natural product has demonstrated potent activity against the causative agents of malaria and tuberculosis, as well as against cancerous cell lines. This technical guide provides a comprehensive review of the existing literature on Miaosporone A, detailing its biological activities, and presenting key experimental data and methodologies.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The angucycline class of antibiotics, characterized by their tetracyclic benz[a]anthracene framework, has been a particularly fruitful area of research, yielding compounds with a wide range of biological activities. Miaosporone A, first described in 2021, is a new addition to this family, distinguished by its potent bioactivities. This document summarizes the current state of knowledge regarding Miaosporone A.

Discovery and Characterization

Miaosporone A was isolated from the terrestrial actinomycete Actinomadura miaoliensis strain TBRC 5172, which was collected from a sediment sample in the Huai Yang reservoir in Prachuap Khiri Khan Province, Thailand.[1][2][3][4] It was one of eight new angucyclic quinones (designated miaosporones A–H) identified from this organism.[1][2][3][4] The structural and configurational elucidation of Miaosporone A was accomplished through the use of NMR spectroscopy and X-ray crystallography.[1][2][3]

Biological Activity

Miaosporone A has been shown to possess antimalarial, antibacterial, and cytotoxic activities.[1][2][3][4][5][6] The quantitative data for these activities are summarized in the table below.

Data Presentation

| Activity | Target Organism/Cell Line | IC50 (μM) | Reference |

| Antimalarial | Plasmodium falciparum K1 | 2.5 | [1][2][3][4][5] |

| Antibacterial | Mycobacterium tuberculosis | 2.4 | [1][2][3][4][5] |

| Cytotoxic | MCF-7 (Human breast adenocarcinoma) | Data not available in abstract | [1][2][3][4][5] |

| Cytotoxic | NCI-H187 (Human small cell lung cancer) | Data not available in abstract | [1][2][3][4][5] |

| Cytotoxic | Vero (African green monkey kidney) | Data not available in abstract | [1][2][3][4][5] |

Note: Specific IC50 values for cytotoxicity against MCF-7, NCI-H187, and Vero cells were not available in the abstracts of the primary literature and would require access to the full-text article.

Mechanism of Action

While the precise mechanism of action for Miaosporone A has not been explicitly detailed in the available literature, its structural classification as a quinone provides insights into its likely mode of action. Quinone-containing antitumor agents are known to exert their cytotoxic effects through the generation of reactive oxygen species (ROS) and the induction of DNA strand breaks.[7] This is often enhanced when the molecule can bind to DNA.[7] Similarly, the antibacterial mechanisms of anthraquinones can involve the inhibition of biofilm formation, disruption of the cell wall, and inhibition of nucleic acid and protein synthesis.[8]

Signaling Pathway Diagram

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial and Cytotoxic Angucyclic Quinones from Actinomadura miaoliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Item - Antimicrobial and Cytotoxic Angucyclic Quinones from Actinomadura miaoliensis - figshare - Figshare [figshare.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 7. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activities of anthraquinones: structure–activity relationships and action mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Miaosporone A: A Technical Guide to its Biological Origin and Natural Source

For Immediate Release

Pathum Thani, Thailand – A novel angucyclic quinone, Miaosporone A, has been identified and characterized, demonstrating significant potential in antimicrobial and anticancer research. This technical guide provides an in-depth overview of its biological origin, natural source, and key biological activities, tailored for researchers, scientists, and drug development professionals.

Executive Summary

Miaosporone A is a secondary metabolite produced by the terrestrial actinomycete, Actinomadura miaoliensis TBRC 5172. This compound has demonstrated potent biological activities, including antimalarial, antibacterial, and cytotoxic effects. This document details the natural source of Miaosporone A, its biological activities with corresponding quantitative data, and the experimental protocols for its isolation and characterization. As the specific signaling pathways of Miaosporone A have not yet been elucidated, this guide will focus on the established data.

Biological Origin and Natural Source

Miaosporone A is a natural product isolated from the terrestrial actinomycete Actinomadura miaoliensis TBRC 5172. This strain was sourced from sediment collected at the Huai Yang reservoir in the Prachuap Khiri Khan Province of Thailand. Actinomadura is a genus of bacteria in the phylum Actinomycetota, known for producing a wide variety of bioactive secondary metabolites.

Quantitative Biological Activity

Miaosporone A has been evaluated for its biological activity against several targets, with the following half-maximal inhibitory concentrations (IC50) reported. The cytotoxic IC50 values against various cell lines are detailed in the original research publication, "Antimicrobial and Cytotoxic Angucyclic Quinones from Actinomadura miaoliensis", but are not publicly available in the accessible resources.

| Activity | Target Organism/Cell Line | IC50 (µM) |

| Antimalarial | Plasmodium falciparum K1 | 2.5 |

| Antibacterial | Mycobacterium tuberculosis | 2.4 |

| Cytotoxic | Human breast adenocarcinoma (MCF-7) | Data not publicly available |

| Cytotoxic | Human small cell lung cancer (NCI-H187) | Data not publicly available |

| Cytotoxic | African green monkey kidney cells (Vero) | Data not publicly available |

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of Miaosporone A.

Fermentation of Actinomadura miaoliensis TBRC 5172

A pure culture of Actinomadura miaoliensis TBRC 5172 is used to inoculate a seed medium and subsequently a production medium. The fermentation is carried out under specific conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including Miaosporone A.

Extraction and Isolation of Miaosporone A

The culture broth from the fermentation is harvested and subjected to solvent extraction. The crude extract is then purified using a series of chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC), to yield pure Miaosporone A.

Structure Elucidation

The chemical structure of Miaosporone A was determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

Signaling Pathways

Currently, there is no publicly available information regarding the specific signaling pathways modulated by Miaosporone A. Further research is required to elucidate its mechanism of action at the molecular level.

Visualizations

Experimental Workflow for Miaosporone A Isolation and Characterization

Caption: Workflow for Miaosporone A production and analysis.

Conclusion

Miaosporone A, a novel angucyclic quinone from Actinomadura miaoliensis TBRC 5172, presents a promising scaffold for the development of new therapeutic agents. Its potent antimalarial and antibacterial activities warrant further investigation. Future research should focus on elucidating its mechanism of action, identifying its molecular targets, and exploring its therapeutic potential in preclinical models.

An In-depth Technical Guide to Miaosporone A: Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miaosporone A is a naturally occurring angucyclic quinone that has garnered significant interest within the scientific community due to its pronounced biological activities.[1][2][3] Isolated from the terrestrial actinomycete Actinomadura miaoliensis, this compound exhibits promising antimalarial, antibacterial, and cytotoxic properties.[1][2][3] This technical guide provides a comprehensive overview of the physical, chemical, and known biological characteristics of Miaosporone A, intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and development.

Physical and Chemical Properties

Miaosporone A presents as a yellow amorphous powder. A summary of its key physical and chemical properties is provided in the tables below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₈O₅ | [4] |

| Molecular Weight | 326.34 g/mol | [4] |

| Appearance | Yellow amorphous powder | [4] |

| Melting Point | Not reported | |

| Boiling Point | Not reported | |

| Solubility | Soluble in methanol and DMSO. Specific solubility data not reported. | General laboratory practice for similar compounds |

| Optical Rotation | [α]D²⁵ +150 (c 0.1, MeOH) | [4] |

| Spectroscopic Data | Values | Reference |

| UV (MeOH) λmax (log ε) | 226 (4.43), 275 (4.06), 428 (3.69) nm | [4] |

| IR (film) νmax | 3421, 2924, 1695, 1649, 1618, 1284, 1205 cm⁻¹ | [4] |

| HR-ESI-MS | m/z 327.1228 [M+H]⁺ (calcd for C₁₉H₁₉O₅, 327.1227) | [4] |

¹H and ¹³C NMR Spectroscopic Data

The structural elucidation of Miaosporone A was achieved through extensive NMR spectroscopy. The following tables detail the ¹H and ¹³C NMR chemical shifts, recorded in methanol-d₄.

Table 1: ¹H NMR Data for Miaosporone A (600 MHz, CD₃OD)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | 3.32 | d | 17.4 |

| 2.91 | d | 17.4 | |

| 2 | 4.41 | br s | |

| 3 | 5.75 | br s | |

| 4a | 3.19 | d | 4.8 |

| 5 | 2.54 | m | |

| 2.39 | m | ||

| 6 | 4.01 | t | 4.2 |

| 8 | 7.66 | d | 7.8 |

| 9 | 7.74 | t | 7.8 |

| 10 | 7.42 | d | 7.8 |

| 12a | 4.60 | s | |

| 3-CH₃ | 1.83 | s |

Table 2: ¹³C NMR Data for Miaosporone A (150 MHz, CD₃OD)

| Position | δC (ppm) |

| 1 | 40.2 |

| 2 | 68.1 |

| 3 | 124.9 |

| 4 | 138.2 |

| 4a | 55.4 |

| 5 | 32.5 |

| 6 | 65.2 |

| 6a | 76.9 |

| 7 | 188.4 |

| 7a | 118.6 |

| 8 | 137.9 |

| 9 | 125.1 |

| 10 | 134.5 |

| 11 | 119.8 |

| 11a | 162.4 |

| 12 | 182.9 |

| 12a | 54.9 |

| 12b | 134.8 |

| 3-CH₃ | 22.5 |

Experimental Protocols

Isolation of Miaosporone A

Miaosporone A was isolated from the terrestrial actinomycete Actinomadura miaoliensis (TBRC 5172), which was obtained from sediment collected from the Huai Yang reservoir in Prachuap Khiri Khan Province, Thailand.[1][3]

Cultivation and Extraction: The actinomycete was cultured on a large scale on ISP2 agar plates for 14 days at 30 °C. The agar medium was then cut into small pieces and extracted repeatedly with ethyl acetate (EtOAc). The organic extracts were combined and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification: The crude extract was subjected to a series of chromatographic techniques to isolate Miaosporone A.

-

Silica Gel Column Chromatography: The crude extract was first fractionated by silica gel column chromatography, eluting with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH).

-

Sephadex LH-20 Column Chromatography: Fractions containing Miaosporone A were further purified by size-exclusion chromatography on a Sephadex LH-20 column, eluting with MeOH.

-

Preparative HPLC: The final purification was achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column to yield pure Miaosporone A.

The workflow for the isolation and purification of Miaosporone A can be visualized in the following diagram:

References

Unveiling the Angucyclic Quinone Core of Miaosporone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Miaosporone A is a novel angucyclic quinone that has demonstrated significant potential in preclinical studies. Isolated from the terrestrial actinomycete Actinomadura miaoliensis TBRC 5172, this natural product exhibits a range of biological activities, including antimalarial, antibacterial, and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the angucyclic quinone structure of Miaosporone A, its biological activities, and the experimental methodologies for its study.

The Angucyclic Quinone Structure of Miaosporone A

Miaosporone A belongs to the angucycline class of aromatic polyketides, characterized by a benz[a]anthracene framework. The definitive structure of Miaosporone A was elucidated through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) spectroscopy and was ultimately confirmed by single-crystal X-ray crystallography.[1] While the specific NMR and X-ray crystallographic data for Miaosporone A are not publicly available, the established connectivity and stereochemistry define its unique angucyclic quinone core.

Note: The detailed ¹H and ¹³C NMR spectroscopic data and the crystallographic information file (CIF) for Miaosporone A are contained within the primary research publication (Saepua, S., et al., J. Nat. Prod. 2021, 84, 11, 2775–2785) and are not accessible in public databases.

Biological Activity of Miaosporone A

Miaosporone A has been evaluated for its biological activity against several pathogens and cell lines, demonstrating its potential as a lead compound for drug development. The reported 50% inhibitory concentration (IC₅₀) values are summarized in the table below.

| Biological Target | Cell Line/Strain | IC₅₀ (µM) | Reference |

| Antimalarial Activity | Plasmodium falciparum K1 | 2.5 | [1] |

| Antibacterial Activity | Mycobacterium tuberculosis | 2.4 | [1] |

| Cytotoxic Activity | Human breast cancer (MCF-7) | Not specified | [1] |

| Cytotoxic Activity | Human lung cancer (NCI-H187) | Not specified | [1] |

| Cytotoxic Activity | Non-cancerous kidney cells (Vero) | Not specified | [1] |

Experimental Protocols

The following sections detail the generalized experimental protocols for the isolation, structure elucidation, and biological evaluation of Miaosporone A. These protocols are based on standard methodologies employed in natural product chemistry and pharmacology.

Isolation and Purification of Miaosporone A

The isolation of Miaosporone A from the fermentation broth of Actinomadura miaoliensis TBRC 5172 involves a multi-step process to separate the compound from other metabolites.

a) Fermentation:

-

A pure culture of Actinomadura miaoliensis TBRC 5172 is inoculated into a suitable liquid medium.

-

The culture is incubated under controlled conditions of temperature, pH, and aeration to promote the production of secondary metabolites, including Miaosporone A.

b) Extraction:

-

After the fermentation period, the culture broth is separated from the mycelial mass by centrifugation or filtration.

-

The supernatant is extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds.

-

The organic extract is then concentrated under reduced pressure to yield a crude extract.

c) Chromatographic Purification:

-

The crude extract is subjected to a series of chromatographic techniques to isolate Miaosporone A.

-

Column Chromatography: The crude extract is first fractionated on a silica gel column using a gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol).

-

High-Performance Liquid Chromatography (HPLC): Fractions containing Miaosporone A are further purified by reversed-phase HPLC using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water).

-

The purity of the isolated Miaosporone A is assessed by analytical HPLC and spectroscopic methods.

Structure Elucidation

The chemical structure of Miaosporone A is determined using a combination of spectroscopic techniques.

a) Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to establish the carbon-hydrogen framework and the connectivity of atoms within the molecule.

-

The relative stereochemistry of the molecule is determined by analyzing nuclear Overhauser effect (NOE) correlations from NOESY or ROESY experiments.

b) Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) is used to determine the elemental composition and exact mass of Miaosporone A, allowing for the calculation of its molecular formula.

c) X-ray Crystallography:

-

Single-crystal X-ray diffraction analysis provides the unambiguous determination of the three-dimensional structure of Miaosporone A, including its absolute stereochemistry. This requires the growth of a high-quality single crystal of the compound.

Biological Assays

a) Antimalarial Activity Assay against Plasmodium falciparum K1:

-

The in vitro antimalarial activity is typically assessed using a SYBR Green I-based fluorescence assay.

-

The chloroquine-resistant K1 strain of P. falciparum is cultured in human erythrocytes.

-

The parasite culture is treated with serial dilutions of Miaosporone A.

-

After a defined incubation period, the parasite proliferation is quantified by measuring the fluorescence of SYBR Green I, which intercalates with the parasite's DNA.

-

The IC₅₀ value is calculated from the dose-response curve.

b) Antibacterial Activity Assay against Mycobacterium tuberculosis:

-

The antimycobacterial activity is commonly evaluated using a microplate-based Alamar blue assay.

-

A culture of Mycobacterium tuberculosis H37Rv is treated with various concentrations of Miaosporone A in a 96-well plate.

-

After an incubation period, the viability of the bacteria is assessed by adding Alamar blue reagent.

-

The reduction of the blue reagent to a pink fluorescent product by metabolically active cells is measured using a fluorometer.

-

The IC₅₀ value is determined from the resulting dose-response data.

c) Cytotoxicity Assay (MTT Assay):

-

The cytotoxicity of Miaosporone A is evaluated against human cancer cell lines (MCF-7 and NCI-H187) and a non-cancerous cell line (Vero) using the MTT assay.

-

Cells are seeded in 96-well plates and treated with different concentrations of Miaosporone A.

-

After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical relationships in the biosynthesis and analysis of Miaosporone A.

References

Initial Biological Screening of Miaosporone A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial biological screening of Miaosporone A, a novel angucyclic quinone. The document details its antimicrobial and cytotoxic activities, outlines the experimental protocols for these assessments, and visualizes the potential underlying signaling pathways.

Executive Summary

Miaosporone A, isolated from the terrestrial actinomycete Actinomadura miaoliensis, has demonstrated promising biological activities in initial screenings.[1] This compound exhibits notable antimalarial effects against Plasmodium falciparum K1 and antibacterial activity against Mycobacterium tuberculosis.[1][2] Furthermore, it has shown cytotoxic effects against both cancerous and non-cancerous cell lines. This guide serves to consolidate the initial findings and provide detailed methodologies for reproducible research and further development.

Quantitative Biological Activity Data

The initial biological screening of Miaosporone A has yielded quantitative data indicating its potency against various pathogens and cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Biological Activity | Target Organism/Cell Line | IC50 (µM) |

| Antimalarial | Plasmodium falciparum K1 | 2.5[1][2] |

| Antibacterial | Mycobacterium tuberculosis | 2.4[1][2] |

| Cytotoxicity | MCF-7 (Human Breast Adenocarcinoma) | Not specified in initial reports |

| Cytotoxicity | NCI-H187 (Human Small Cell Lung Cancer) | Not specified in initial reports |

| Cytotoxicity | Vero (African Green Monkey Kidney) | Not specified in initial reports |

Experimental Protocols

The following sections detail the methodologies employed for the initial biological screening of Miaosporone A.

Antimalarial Activity Assay against Plasmodium falciparum K1

The antimalarial activity of Miaosporone A was assessed using a standardized in vitro assay against the K1 strain of P. falciparum. A common method for such screenings is the SYBR Green I-based fluorescence assay, which measures parasite proliferation.

Protocol:

-

Parasite Culture: P. falciparum K1 strain is cultured in human erythrocytes (O+) at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2. The culture medium consists of RPMI-1640 supplemented with HEPES, sodium bicarbonate, L-glutamine, gentamicin, and 10% human serum.

-

Drug Preparation: Miaosporone A is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution, which is then serially diluted with the culture medium to achieve the desired final concentrations.

-

Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the parasitized erythrocyte suspension (2% parasitemia, 2% hematocrit) is added to each well. Subsequently, 100 µL of the diluted Miaosporone A solutions are added to the respective wells. Control wells containing untreated parasitized erythrocytes and uninfected erythrocytes are also included.

-

Incubation: The plate is incubated for 72 hours under the same conditions as the parasite culture.

-

Lysis and Staining: After incubation, 100 µL of lysis buffer containing SYBR Green I is added to each well. The plate is then incubated in the dark at room temperature for 1 hour.

-

Fluorescence Measurement: The fluorescence intensity is measured using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

-

Data Analysis: The IC50 value is determined by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Activity Assay against Mycobacterium tuberculosis

The antimycobacterial activity of Miaosporone A was evaluated using a broth microdilution method to determine the minimum inhibitory concentration (MIC).

Protocol:

-

Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.

-

Drug Preparation: Miaosporone A is dissolved in DMSO and serially diluted in the culture medium.

-

Assay Plate Preparation: In a 96-well microtiter plate, 100 µL of the M. tuberculosis suspension (adjusted to a McFarland standard of 0.5) is added to each well. Then, 100 µL of the diluted Miaosporone A solutions are added.

-

Incubation: The plate is sealed and incubated at 37°C for 7-14 days.

-

MIC Determination: The MIC is defined as the lowest concentration of Miaosporone A that results in no visible growth of the bacteria. Visual inspection or the addition of a viability indicator like resazurin can be used to determine growth.

-

IC50 Determination: For a more quantitative measure, a dose-response curve can be generated by measuring the optical density at 600 nm, and the IC50 value can be calculated.

Cytotoxicity Assay

The cytotoxic effects of Miaosporone A on MCF-7, NCI-H187, and Vero cells were assessed using a standard colorimetric assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

Protocol:

-

Cell Culture: The respective cell lines are maintained in their appropriate culture media (e.g., DMEM for MCF-7 and Vero, RPMI-1640 for NCI-H187) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

-

Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of Miaosporone A. Control wells with untreated cells are also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the potential mechanisms of action of Miaosporone A and the general workflow for its biological screening.

Potential Mechanism of Action

As an angucyclic quinone, the mechanism of action of Miaosporone A is likely multifaceted. Quinone-containing compounds are known to induce cellular damage through bioreductive activation, which can lead to the generation of reactive oxygen species (ROS).[4] This oxidative stress can, in turn, cause damage to cellular macromolecules, including DNA.[4]

The cytotoxic effects of Miaosporone A may be mediated through the activation of stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) and p53 pathways.[5] Activation of these pathways can ultimately lead to the induction of apoptosis, or programmed cell death, through the activation of a cascade of caspases.[6] This is a common mechanism for many anticancer agents.

The antimicrobial activities may also stem from similar mechanisms, where the generation of ROS and subsequent cellular damage are detrimental to the survival of the pathogens. Further studies are required to elucidate the precise molecular targets and mechanisms of action of Miaosporone A.

References

- 1. Antimicrobial and Cytotoxic Angucyclic Quinones from Actinomadura miaoliensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. datasetcatalog.nlm.nih.gov [datasetcatalog.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Studies on the mechanism of action of quinone antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. anygenes.com [anygenes.com]

- 6. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Mechanistic Insights into Miaosporone A: A Guide for Researchers

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Miaosporone A, an angucyclic quinone derived from the terrestrial actinomycete Actinomadura miaoliensis, has demonstrated a range of biological activities, including cytotoxic effects against cancerous cell lines. This document serves as a technical guide summarizing the currently available preliminary data on Miaosporone A. While detailed mechanistic studies regarding its mode of action in cancer cells are not yet publicly available, this guide provides the foundational knowledge and outlines the standard experimental approaches and conceptual frameworks that would be employed in such investigations.

Introduction to Miaosporone A

Miaosporone A is a natural product identified as an angucyclic quinone.[1] It was isolated from Actinomadura miaoliensis TBRC 5172, a terrestrial actinomycete.[1] Initial screenings have revealed its potential as an antimalarial, antibacterial, and cytotoxic agent.[1][2][3] Its activity against both cancerous and non-cancerous cell lines suggests a broad-spectrum bioactivity that warrants further investigation to elucidate its specific mechanisms of action, particularly concerning its cytotoxic properties.

Quantitative Bioactivity Data

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for Miaosporone A against various pathogens and cell lines. This data provides a quantitative baseline for its biological potency.

| Activity Type | Target | IC50 Value (μM) | Reference |

| Antimalarial | Plasmodium falciparum K1 | 2.5 | [1][2][3] |

| Antibacterial | Mycobacterium tuberculosis | 2.4 | [1][2][3] |

| Cytotoxic | Human Breast Adenocarcinoma (MCF-7) | Not Specified | [1][2] |

| Cytotoxic | Human Small Cell Lung Cancer (NCI-H187) | Not Specified | [1][2] |

| Cytotoxic | African Green Monkey Kidney (Vero) | Not Specified | [1][2] |

Elucidating the Mechanism of Action: A Methodological Framework

While specific studies on the mechanism of action of Miaosporone A are not available in the public domain, this section outlines the standard experimental protocols that would be utilized to investigate its cytotoxic effects. This serves as a methodological guide for future research.

Cell Viability and Proliferation Assays

Objective: To quantify the dose-dependent effect of Miaosporone A on the viability and proliferation of cancer cell lines.

Experimental Protocol (MTT Assay):

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, NCI-H187) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of Miaosporone A (e.g., from 0.01 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Incubation: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assays

Objective: To determine if the cytotoxic effect of Miaosporone A is mediated by the induction of apoptosis.

Experimental Protocol (Annexin V/Propidium Iodide Staining):

-

Cell Treatment: Treat cells with Miaosporone A at concentrations around its IC50 value for a predetermined time (e.g., 24 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence.

Cell Cycle Analysis

Objective: To investigate whether Miaosporone A induces cell cycle arrest at a specific phase.

Experimental Protocol (Propidium Iodide Staining and Flow Cytometry):

-

Cell Treatment: Treat cells with Miaosporone A at relevant concentrations for various time points (e.g., 12, 24, 48 hours).

-

Cell Fixation: Harvest the cells and fix them in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Incubation: Incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Visualizing Potential Mechanisms: Hypothetical Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the conceptual frameworks for investigating the mechanism of action of a novel cytotoxic compound like Miaosporone A.

Experimental Workflow for Mechanistic Investigation

Caption: A generalized workflow for investigating the cytotoxic mechanism of action of a novel compound.

Hypothetical Signaling Pathway for Induction of Apoptosis

This diagram illustrates a common signaling cascade that could be investigated if Miaosporone A is found to induce apoptosis.

Caption: A hypothetical intrinsic apoptosis pathway potentially activated by Miaosporone A.

Future Directions

The preliminary data on Miaosporone A are promising, indicating potent biological activity. To advance its potential as a therapeutic agent, future research should focus on:

-

Comprehensive Cytotoxicity Profiling: Determining the IC50 values of Miaosporone A against a broader panel of cancer cell lines and normal cell lines to assess its therapeutic index.

-

Detailed Mechanistic Studies: Executing the experimental protocols outlined in this guide to determine if Miaosporone A induces apoptosis, cell cycle arrest, or other forms of cell death.

-

Target Identification: Employing techniques such as proteomics and transcriptomics to identify the molecular targets and signaling pathways modulated by Miaosporone A.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of Miaosporone A in preclinical animal models.

This document provides a foundational overview for researchers interested in the mechanism of action of Miaosporone A. As more research is conducted, a clearer picture of its therapeutic potential and molecular mechanisms will emerge.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Derivatization of Miaosporone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miaosporone A, a naturally occurring angucyclic quinone isolated from Actinomadura miaoliensis, has demonstrated significant biological activities, including antimalarial, antibacterial, and cytotoxic effects against various cancer cell lines.[1] These promising biological profiles make Miaosporone A an attractive scaffold for further investigation and development of novel therapeutic agents. This document provides a comprehensive overview of proposed methods for the total synthesis and derivatization of Miaosporone A. As no total synthesis has been reported to date, this application note outlines a plausible synthetic strategy based on established methodologies for constructing the core benz[a]anthraquinone skeleton of angucyclinones. Furthermore, potential derivatization pathways are presented to enable the exploration of structure-activity relationships (SAR) and the development of analogues with improved potency and selectivity. Detailed experimental protocols for key transformations are provided, alongside a summary of the known biological data for the parent compound.

Introduction to Miaosporone A

Miaosporone A is a member of the angucycline class of antibiotics, characterized by a tetracyclic benz[a]anthraquinone framework. Its structure features a highly oxygenated aromatic core. The biological activity of Miaosporone A has been evaluated against several disease models, revealing its potential as a lead compound for drug discovery.

Biological Activity of Miaosporone A

The reported cytotoxic and antimicrobial activities of Miaosporone A are summarized in the table below.

| Activity | Target | IC50 (µM) |

| Antimalarial | Plasmodium falciparum K1 | 2.5[1] |

| Antibacterial | Mycobacterium tuberculosis | 2.4[1] |

| Cytotoxic | MCF-7 (Breast Cancer) | 2.4[1] |

| Cytotoxic | NCI-H187 (Small Cell Lung Cancer) | 2.4[1] |

| Cytotoxic | Vero (Non-malignant Kidney Cells) | >50 |

Proposed Total Synthesis of Miaosporone A

The proposed synthetic strategy for Miaosporone A leverages established methods for the construction of angucyclinone antibiotics. A key disconnection in the retrosynthetic analysis is the benz[a]anthraquinone core, which can be assembled via a cobalt-mediated [2+2+2] cycloaddition or a Diels-Alder reaction.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of Miaosporone A.

Proposed Synthetic Pathway

A plausible forward synthesis involves the construction of a key triyne precursor from readily available aromatic starting materials. This precursor would then undergo a cobalt-catalyzed [2+2+2] cycloaddition to form the tetracyclic core of Miaosporone A.[2][3] Subsequent oxidation would yield the final benz[a]anthraquinone structure.

Caption: Proposed synthetic workflow for Miaosporone A.

Experimental Protocols

This protocol is adapted from a general method for the synthesis of benz[a]anthraquinones.[2]

-

Materials: Substituted benzaldehyde derivative, lithiated 1-TMS-1,7-octadiyne, Tetrahydrofuran (THF), anhydrous.

-

Procedure:

-

Dissolve the substituted benzaldehyde in anhydrous THF under an inert atmosphere (e.g., argon) and cool to -78 °C.

-

Slowly add a solution of lithiated 1-TMS-1,7-octadiyne in THF.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting propargyl alcohol by flash column chromatography.

-

Deprotect the silyl group using a suitable reagent such as tetrabutylammonium fluoride (TBAF) in THF to yield the terminal alkyne.

-

Protect the newly formed secondary alcohol (e.g., as a TBDMS ether) to prevent interference in the subsequent cycloaddition step.

-

This protocol is based on a catalytic cobalt-mediated cycloaddition.[2][3]

-

Materials: Triyne precursor, Cyclopentadienylcobalt dicarbonyl (CpCo(CO)₂), Toluene, anhydrous.

-

Procedure:

-

Dissolve the triyne precursor in anhydrous toluene under an inert atmosphere.

-

Add CpCo(CO)₂ to the solution.

-

Heat the reaction mixture to reflux and irradiate with a high-pressure mercury lamp for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purify the tetracyclic product by flash column chromatography.

-

This protocol describes the final oxidation step to furnish the quinone moiety.[2]

-

Materials: Tetracyclic intermediate, Bis(pyridine)silver permanganate ([Ag(Py)₂]MnO₄), Dichloromethane (DCM).

-

Procedure:

-

Dissolve the tetracyclic intermediate in DCM.

-

Add [Ag(Py)₂]MnO₄ in portions at room temperature.

-

Stir the reaction mixture for 18 hours at 25 °C.

-

Filter the reaction mixture through a pad of celite and wash with DCM.

-

Concentrate the filtrate under reduced pressure.

-

Purify the final product, Miaosporone A, by flash column chromatography.

-

Proposed Derivatization of Miaosporone A

The presence of phenolic hydroxyl groups and a quinone moiety in Miaosporone A offers several opportunities for chemical modification to explore SAR.

Derivatization Strategies

Caption: Potential derivatization pathways for Miaosporone A.

Experimental Protocols for Derivatization

-

Materials: Miaosporone A, Alkyl halide (e.g., methyl iodide, benzyl bromide), Potassium carbonate (K₂CO₃), Acetone.

-

Procedure:

-

To a solution of Miaosporone A in acetone, add K₂CO₃ and the desired alkyl halide.

-

Heat the mixture to reflux and stir for 12-24 hours, monitoring by TLC.

-

Cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting ether derivative by column chromatography.

-

-

Materials: Miaosporone A, Acyl chloride or anhydride (e.g., acetyl chloride, acetic anhydride), Pyridine, Dichloromethane (DCM).

-

Procedure:

-

Dissolve Miaosporone A in a mixture of DCM and pyridine at 0 °C.

-

Slowly add the acylating agent.

-

Allow the reaction to warm to room temperature and stir for 4-8 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the ester derivative by column chromatography.

-

Biological Evaluation of Derivatives

The synthesized derivatives should be evaluated for their biological activities using the same assays as the parent Miaosporone A to establish a clear structure-activity relationship. Key assays include:

-

Antimalarial activity: In vitro assays against chloroquine-sensitive and resistant strains of Plasmodium falciparum.

-

Antibacterial activity: Broth microdilution assays against Mycobacterium tuberculosis and other relevant bacterial strains.

-

Cytotoxicity: MTT or similar viability assays against a panel of cancer cell lines (e.g., MCF-7, NCI-H187) and a non-malignant cell line (e.g., Vero) to assess selectivity.

Caption: Workflow for the biological evaluation of Miaosporone A derivatives.

Conclusion

The proposed synthetic and derivatization strategies for Miaosporone A provide a framework for the chemical exploration of this biologically active natural product. The successful synthesis of Miaosporone A and its analogues will enable a thorough investigation of its mechanism of action and the identification of key structural features responsible for its potent bioactivities. This, in turn, will facilitate the design and development of novel therapeutic agents with improved pharmacological properties.

References

Protocol for the Extraction and Purification of Miaosporone A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Miaosporone A is a member of the angucyclic quinone family of natural products, isolated from the terrestrial actinomycete Actinomadura miaoliensis TBRC 5172.[1][2] This compound has demonstrated a range of biological activities, including antimalarial, antibacterial, and cytotoxic effects.[1][2] This document provides a detailed, representative protocol for the extraction and purification of Miaosporone A, designed to guide researchers in the isolation of this and similar bioactive compounds. Additionally, a hypothetical signaling pathway for its cytotoxic activity is presented to stimulate further investigation into its mechanism of action.

Biological Activity of Miaosporone A

Miaosporone A has shown significant inhibitory activity against various pathogens and cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.

| Biological Target | IC50 (µM) | Reference |

| Plasmodium falciparum K1 | 2.5 | [1][2] |

| Mycobacterium tuberculosis | 2.4 | [1][2] |

| Human Breast Cancer (MCF-7) | Not specified | [1][2] |

| Human Lung Cancer (NCI-H187) | Not specified | [1][2] |

| Vero Cells (non-malignant) | Not specified | [1][2] |

Experimental Protocols

The following protocols are representative methods for the cultivation of Actinomadura miaoliensis, and the subsequent extraction and purification of Miaosporone A, based on general procedures for isolating secondary metabolites from actinomycetes.

Cultivation of Actinomadura miaoliensis

Objective: To produce a sufficient biomass of Actinomadura miaoliensis for the extraction of Miaosporone A.

Materials:

-

Actinomadura miaoliensis TBRC 5172 culture

-

Starch Casein Agar (SCA)

-

Production medium (e.g., ISP2 broth or a custom fermentation medium)

-

Shaker incubator

-

Sterile flasks and culture tubes

Procedure:

-

Prepare Starch Casein Agar (SCA) plates for the initial cultivation and maintenance of the Actinomadura miaoliensis strain.

-

Inoculate the SCA plates with the actinomycete and incubate at 28-30°C for 7-14 days, or until sufficient growth and sporulation are observed.

-

Prepare a seed culture by inoculating a suitable liquid medium (e.g., ISP2 broth) with a loopful of spores and mycelia from the agar plate.

-

Incubate the seed culture in a shaker incubator at 28-30°C and 180-220 rpm for 2-3 days.

-

Inoculate the production-scale fermentation medium with the seed culture (typically a 5-10% v/v inoculation).

-

Incubate the production culture under the same conditions as the seed culture for 7-14 days. Monitor the culture for secondary metabolite production, which often peaks during the stationary phase of growth.

Extraction of Miaosporone A

Objective: To extract crude Miaosporone A from the fermentation broth and mycelia.

Materials:

-

Fermentation culture of Actinomadura miaoliensis

-

Ethyl acetate or other suitable organic solvent (e.g., butanol, dichloromethane)

-

Centrifuge and centrifuge bottles

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Harvest the fermentation broth by centrifugation to separate the mycelia from the supernatant.

-

Mycelial Extraction:

-

Wash the mycelial cake with distilled water to remove residual medium components.

-

Homogenize the mycelia in an organic solvent (e.g., ethyl acetate) to disrupt the cells and extract intracellular metabolites.

-

Repeat the extraction process 2-3 times to ensure complete recovery.

-

Combine the organic extracts.

-

-

Supernatant Extraction:

-

Perform a liquid-liquid extraction of the supernatant with an equal volume of ethyl acetate.

-

Repeat the extraction 2-3 times.

-

Combine the organic layers.

-

-

Combine the mycelial and supernatant extracts.

-

Dry the combined organic extract over anhydrous sodium sulfate to remove any residual water.

-

Concentrate the crude extract to dryness in vacuo using a rotary evaporator.

Purification of Miaosporone A

Objective: To purify Miaosporone A from the crude extract using chromatographic techniques.

Materials:

-

Crude extract containing Miaosporone A

-

Silica gel for column chromatography

-

Sephadex LH-20 for size-exclusion chromatography

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18 reversed-phase)

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol, water)

-

Thin Layer Chromatography (TLC) plates for monitoring fractions

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Pack a silica gel column with a non-polar solvent (e.g., hexane).

-

Apply the adsorbed extract to the top of the column.

-

Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate.

-

Collect fractions and monitor them by TLC to identify those containing Miaosporone A.

-

Combine the fractions containing the target compound and concentrate them.

-

-

Size-Exclusion Chromatography:

-

Further purify the Miaosporone A-containing fractions using a Sephadex LH-20 column, eluting with a suitable solvent such as methanol or a mixture of dichloromethane and methanol. This step helps to remove impurities of different molecular sizes.

-

Monitor the fractions by TLC and combine those containing the purified compound.

-

-

Preparative High-Performance Liquid Chromatography (HPLC):

-

For final purification to achieve high purity, employ preparative reversed-phase HPLC (e.g., using a C18 column).

-

Use a suitable mobile phase, such as a gradient of methanol and water, to elute Miaosporone A.

-

Collect the peak corresponding to Miaosporone A and concentrate it to obtain the pure compound.

-

-

Purity Assessment:

-

Assess the purity of the final product using analytical HPLC and spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

-

Experimental Workflow

References

Application Notes and Protocols: In Vitro Antimalarial Assay for Miaosporone A

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the in vitro antimalarial activity of Miaosporone A against the chloroquine-resistant K1 strain of Plasmodium falciparum. The described methodology is based on the widely used SYBR Green I-based fluorescence assay, which measures the proliferation of malaria parasites in human erythrocytes.

Introduction

Miaosporone A, an angucyclic quinone, has demonstrated antimalarial properties.[1][2] Accurate and reproducible assessment of its potency is critical for further drug development. The following protocol outlines a standardized procedure for determining the 50% inhibitory concentration (IC50) of Miaosporone A.

Quantitative Data Summary

The in vitro antimalarial activity of Miaosporone A against the K1 strain of Plasmodium falciparum is summarized below.

| Compound | Parasite Strain | IC50 (µM) | Reference |

| Miaosporone A | P. falciparum K1 | 2.5 | [1][2] |

Experimental Protocols

Materials and Reagents

-

Parasite Culture:

-

Plasmodium falciparum K1 strain (chloroquine-resistant)

-

Human erythrocytes (blood group O+)

-

Complete RPMI 1640 medium: RPMI 1640 with L-glutamine, supplemented with 25 mM HEPES, 0.5% Albumax I, 2 g/L sodium bicarbonate, and 10 mg/L gentamicin.

-

-

Drug Dilution:

-

Miaosporone A

-

Dimethyl sulfoxide (DMSO)

-

Complete RPMI 1640 medium

-

-

Assay Reagents:

-

SYBR Green I nucleic acid stain (10,000x stock in DMSO)

-

Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100.

-

-

Equipment and Consumables:

-

96-well black, flat-bottom tissue culture plates

-

Humidified modular incubation chamber

-

Gas mixture (5% CO2, 5% O2, 90% N2)

-

37°C incubator

-

Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

-

Microplate centrifuge

-

Pipettes and sterile tips

-

Plasmodium falciparum Culture Maintenance

-

Maintain continuous asynchronous cultures of P. falciparum K1 in human O+ erythrocytes at a 2-4% hematocrit in complete RPMI 1640 medium.

-

Incubate cultures at 37°C in a modular chamber flushed with a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Monitor parasitemia daily by light microscopy of Giemsa-stained thin blood smears.

-

Synchronize the parasite culture to the ring stage by treatment with 5% D-sorbitol for a more uniform assay.

Preparation of Drug Plates

-

Prepare a stock solution of Miaosporone A in DMSO.

-

Perform serial two-fold dilutions of the Miaosporone A stock solution in complete RPMI 1640 medium in a separate 96-well plate to create a range of working concentrations.

-

Transfer 25 µL of each drug dilution to the corresponding wells of a 96-well black, flat-bottom assay plate in triplicate.

-

Include drug-free wells (medium with the same percentage of DMSO as the highest drug concentration) as a negative control and wells with a known antimalarial (e.g., chloroquine) as a positive control.

In Vitro Antimalarial Assay Procedure

-

Prepare a parasite culture suspension of predominantly ring-stage P. falciparum at 0.5% parasitemia and 1.5% hematocrit in complete RPMI 1640 medium.

-

Add 175 µL of the parasite suspension to each well of the pre-dosed 96-well assay plate.

-

Incubate the plate at 37°C for 72 hours in a humidified modular chamber with the specified gas mixture.[3]

-

After incubation, lyse the red blood cells by freezing the plate at -20°C or -80°C followed by thawing.[3][4]

SYBR Green I Fluorescence Measurement

-

Prepare the SYBR Green I lysis buffer by diluting the SYBR Green I stock 1:10,000 in the lysis buffer.

-

Add 100 µL of the SYBR Green I lysis buffer to each well of the thawed assay plate.

-

Mix the contents of the wells by gentle pipetting.

-

Incubate the plate in the dark at room temperature for 1 to 2 hours.

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 530 nm.

Data Analysis

-

Subtract the background fluorescence from uninfected red blood cell control wells.

-

Express the fluorescence intensity values as a percentage of the drug-free control wells (100% growth).

-

Plot the percentage of parasite growth against the log of the drug concentration.

-

Calculate the IC50 value by non-linear regression analysis using appropriate software (e.g., GraphPad Prism, Origin).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the SYBR Green I based antimalarial assay.

References

- 1. In Vitro Culture and Drug Sensitivity Assay of Plasmodium falciparum with Nonserum Substitute and Acute-Phase Sera - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Drying anti-malarial drugs in vitro tests to outsource SYBR green assays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing the Antibacterial Activity of Miaosporone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods for testing the antibacterial activity of Miaosporone A, an angucyclic quinone with known activity against Mycobacterium tuberculosis. The protocols outlined below are based on established methodologies for antimicrobial susceptibility testing.

Introduction to Miaosporone A

Miaosporone A is a naturally occurring angucyclic quinone isolated from the terrestrial actinomycete Actinomadura miaoliensis.[1][2][3] It has demonstrated notable biological activity, including antibacterial effects. Specifically, Miaosporone A has been reported to exhibit activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, with a half-maximal inhibitory concentration (IC50) of 2.4 μM.[1][2][3][4]

Data Presentation

The quantitative antibacterial activity of Miaosporone A is summarized in the table below. Currently, published data is limited to its activity against Mycobacterium tuberculosis.

| Compound | Bacterial Strain | Activity Metric | Value | Reference |

| Miaosporone A | Mycobacterium tuberculosis | IC50 | 2.4 μM | [1][2][3][4] |

Experimental Protocols

The following are detailed protocols for common methods used to assess the antibacterial activity of a compound like Miaosporone A. While the specific method used to determine the published IC50 value for Miaosporone A is not detailed in the available literature, the following represents a standard and widely accepted approach for in vitro testing against Mycobacterium tuberculosis.

Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination

This method is a common, colorimetric assay used to determine the MIC of a compound against Mycobacterium tuberculosis.

Materials:

-

Miaosporone A

-

Mycobacterium tuberculosis H37Rv (or other relevant strain)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

Sterile 96-well microplates

-

Alamar Blue reagent

-

Positive control antibiotic (e.g., Rifampicin)

-